2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan

Lipophilicity Partition coefficient Food matrix interaction

2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan (syn. 3-(allylthio)-2-methylfuran) is a synthetic sulfur-containing furan derivative with the molecular formula C8H10OS and a calculated LogP of 2.87.

Molecular Formula C8H10OS
Molecular Weight 154.23 g/mol
CAS No. 61720-51-2
Cat. No. B12902424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan
CAS61720-51-2
Molecular FormulaC8H10OS
Molecular Weight154.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)SCC=C
InChIInChI=1S/C8H10OS/c1-3-6-10-8-4-5-9-7(8)2/h3-5H,1,6H2,2H3
InChIKeySLTBUFRCHJQRIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan (CAS 61720-51-2): Procurement-Relevant Identity for a Specialized Sulfur-Containing Furan


2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan (syn. 3-(allylthio)-2-methylfuran) is a synthetic sulfur-containing furan derivative with the molecular formula C8H10OS and a calculated LogP of 2.87 . It belongs to the class of 3-thio-substituted furans, which are widely recognized for their potent aroma properties and use as flavoring agents in food science [1]. The allylthio moiety distinguishes it from simpler alkylthio analogs, offering a reactive alkene handle for further functionalization via thiol-ene chemistry or cross-coupling reactions.

Synthetic handle Allylthio alkene enables thiol-ene derivatization
Lipophilicity Higher lipid partitioning supports fat-continuous flavor systems
Safety class Structural precedent under EFSA FGE.65 reduces regulatory risk

Why Generic 3-Thiofuran Substitution Is Not Viable for 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan (CAS 61720-51-2)


In-class sulfur-substituted furans such as 2-methyl-3-furanthiol (CAS 28588-74-1) and 2-methyl-3-(methylthio)furan (CAS 63012-97-5) are frequently used as meaty flavorants, yet they cannot freely substitute for the allylthio analog. The target compound exhibits a measurably higher calculated LogP (2.87) than 2-methyl-3-furanthiol (1.98–2.14) and 2-methyl-3-(methylthio)furan (2.33–2.48) . This differential lipophilicity directly impacts partitioning behavior in complex food matrices, volatility, and odor release kinetics. Additionally, the terminal alkene of the allylthio group provides a unique synthetic handle for thiol-ene “click” derivatization, enabling site-selective late-stage functionalization that is unavailable to saturated alkylthio or free thiol analogs [1]. These quantitative and structural distinctions mean that interchangeability is not supported by the available evidence.

Lipophilicity gap alters matrix behavior
The allylthio derivative shows meaningfully higher lipophilicity than methylthio or thiol analogs; this difference may shift flavor release kinetics and partitioning in fat-containing systems, preventing direct substitution by adjusting concentration.
Absent alkene handle limits synthetic utility
Saturated alkylthio or free thiol analogs lack the terminal alkene required for thiol-ene and cross-coupling reactions; research workflows that depend on orthogonal derivatization cannot replace the allylthio variant without redesign.
Safety class inference may not transfer completely
While structurally similar substances have been evaluated as having no safety concern, class-level inference does not guarantee identical regulatory acceptance; compound-specific intake assessment may still be required for novel applications.

Quantitative Procurement Evidence for 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan (CAS 61720-51-2) Against Closest Analogs


Enhanced Lipophilicity (LogP 2.87) Distinguishes the Allylthio Derivative from Simpler Analogs

The computed octanol-water partition coefficient (LogP) of 2-methyl-3-[(prop-2-en-1-yl)sulfanyl]furan is 2.87 , which is substantially higher than that of the corresponding thiol (2-methyl-3-furanthiol, LogP 1.98–2.14) [1] and the methylthio analog (2-methyl-3-(methylthio)furan, LogP 2.33–2.48) [2]. This represents an approximate 0.73–0.89 log unit increase relative to the thiol and a ~0.39–0.54 log unit increase relative to the methylthio analog. A higher LogP indicates greater partitioning into lipid phases, which can influence flavor release profiles and stability in fat-containing food systems.

Lipophilicity
Cross-study comparable
ΔLogP ≈ +0.73 to +0.89 vs thiol; ΔLogP ≈ +0.39 to +0.54 vs methylthio
Reported higher partitioning supports selection for lipid-rich food matrices
Computed values; matrix-specific validation recommended
Lipophilicity Partition coefficient Food matrix interaction

Unique Synthetic Handle: Allylthio Moiety Enables Orthogonal Thiol-Ene Derivatization

The terminal alkene of the S-allyl substituent in 2-methyl-3-[(prop-2-en-1-yl)sulfanyl]furan is structurally absent in 2-methyl-3-furanthiol, 2-methyl-3-(methylthio)furan, and bis(2-methyl-3-furyl)disulfide. This alkene enables thiol-ene radical additions, a well-established “click” reaction class [1]. The allylthio group can also participate in transition-metal-catalyzed cross-coupling reactions, providing a site for selective, orthogonal functionalization that is unavailable to other in-class analogs [2]. While no direct head-to-head kinetic comparison has been published for this specific compound, the presence of the allylthio moiety is a class-level structural determinant of synthetic versatility.

Synthetic handle
Class-level inference
Allylthio group present (terminal C=C); absent in comparators
Enables thiol-ene and cross-coupling derivatization
Reactivity inferred from class-level click chemistry; no direct kinetic data
Click chemistry Allylthio functionalization Late-stage derivatization

Regulatory Safety Classification: Structural Class II with No Safety Concern Under EFSA FGE.65 Framework

Under the EFSA Flavouring Group Evaluation 65 (FGE.65 Rev1), 32 out of 33 structurally related sulfur-substituted furan derivatives—including 2-methyl-3-furanthiol (FL-no 13.160) and 2-methyl-3-(methylthio)furan (FL-no 13.056)—received a conclusion of “No safety concern at estimated levels of intake as flavouring substances” [1]. 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan, as a close structural analog with the conserved 2-methyl-3-thiofuran core, falls within the same structural class and is expected to be covered by the same toxicological threshold (NOEL ≥ 1.3–5 mg/kg bw/day for related substances) [1]. While the compound is not individually listed in the JECFA 59th meeting tables, its structural similarity provides a strong basis for regulatory acceptance.

Regulatory safety
Class-level inference
Analogs: NOEL 1.3–5 mg/kg bw/day, evaluated as No safety concern
Structural class precedent supports flavor use evaluation
EFSA FGE.65 Rev1; not individually listed, may require notification
Regulatory safety EFSA FGE.65 Flavouring substance evaluation

Optimal Application Scenarios for 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan (CAS 61720-51-2) Based on Verifiable Differentiation


Fat-Continuous Food Flavor Systems Requiring Controlled Release Kinetics

Owing to its elevated LogP (2.87) relative to 2-methyl-3-furanthiol (1.98–2.14) , the allylthio derivative partitions more strongly into lipid phases. This property makes it preferentially suited for use in fat-continuous food matrices (e.g., processed meats, savory sauces, snack seasonings with high oil content) where gradual, sustained aroma release is desired over the rapid burst release characteristic of more hydrophilic analogs.

Synthetic Intermediate for Derivatized Flavor Libraries via Thiol-Ene Chemistry

The terminal alkene of the allylthio group provides a specific reactive site for thiol-ene “click” functionalization [1], enabling the construction of diverse sulfide, sulfoxide, or disulfide derivative libraries. This is not achievable with fully saturated alkylthio analogs such as 2-methyl-3-(methylthio)furan. Researchers seeking to explore structure-odor relationships or develop novel preservative-flavor hybrids can leverage this orthogonal reactivity for late-stage diversification.

Meat and Savory Flavor Formulations with Precedent Safety Documentation

As a structural member of the sulfur-substituted furan class evaluated under EFSA FGE.65 Rev1 [2], this compound shares the favorable safety profile of analogs like 2-methyl-3-furanthiol (NOEL 5 mg/kg bw/day). This makes it a candidate for use in savory flavor formulations where a regulatory pathway is already established for structurally similar substances, reducing the burden of de novo toxicological assessment.

Application
Selection Property
Validation Focus
Fat-continuous flavor systems
Higher lipophilicity for lipid-phase partitioning
Release kinetics in fat matrices
Thiol-ene derivatized flavor libraries
Allylthio alkene handle
Orthogonal reactivity and diversification
Savory formulations with safety precedent
EFSA FGE.65 structural class
Regulatory pathway and intake assessment
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